molecular formula C13H16O4 B7809014 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid

Katalognummer: B7809014
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: SHEUEBYUHDTOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid (: 1021144-50-2) is a chemical compound featuring a benzoic acid moiety linked to a tetrahydropyran (THP) ring via a methoxy bridge . This molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The tetrahydropyran scaffold is a privileged structure found in numerous biologically active natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties . While specific biological data for this compound may be limited, its structure suggests potential as a key precursor. Researchers can utilize the carboxylic acid group for amide coupling or esterification reactions, while the THP ether can serve as a versatile intermediate or be manipulated under acidic conditions to reveal a hydroxyl group for further diversification. This compound is well-suited for the development of novel synthetic methodologies, the construction of compound libraries for screening, and as a building block in the synthesis of more complex molecules for research in drug discovery and material science . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Eigenschaften

IUPAC Name

2-(oxan-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)11-6-1-2-7-12(11)17-9-10-5-3-4-8-16-10/h1-2,6-7,10H,3-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEUEBYUHDTOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a compound characterized by its unique molecular structure, which combines a benzoic acid moiety with a tetrahydro-2H-pyran-2-yl methoxy group. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C₁₃H₁₆O₄, with a molecular weight of approximately 236.26 g/mol. Its structure includes functional groups that may facilitate various biological interactions, making it a candidate for further investigation in medicinal chemistry.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with several biological targets involved in pain and inflammation pathways. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory conditions and pain management.

Interaction Studies

Research has shown that the compound may exhibit interactions with specific receptors, although detailed pharmacodynamic and pharmacokinetic profiles are still under investigation. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructureUnique Features
4-Methoxybenzoic AcidC₈H₈O₃Lacks the tetrahydropyran moiety
Tetrahydro-2H-pyranC₅H₁₀OBase structure without the benzoic acid component
4-Hydroxybenzoic AcidC₇H₆O₃Contains hydroxyl instead of methoxy group

The unique combination of the tetrahydropyran ring and methoxy substitution on the benzoic acid in this compound may influence its reactivity and biological activity differently compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological characterization of various derivatives related to this compound. For instance, research on histone deacetylase (HDAC) inhibitors has highlighted the significance of incorporating specific functional groups to enhance biological activity while minimizing cytotoxicity. Although not directly related to this compound, these findings underscore the importance of structural modifications in developing effective therapeutic agents .

In another study, the incorporation of polar functionalities into similar scaffolds improved aqueous solubility and antiparasitic activity, suggesting that modifications akin to those seen in this compound could yield beneficial effects in terms of efficacy and bioavailability .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid, exhibit significant anticancer properties. For instance, structure-based design approaches have been employed to develop potent inhibitors targeting specific proteins involved in cancer progression. The compound has been evaluated for its ability to inhibit YTHDC1, a protein implicated in acute myeloid leukemia (AML). In vitro assays have shown promising results with an IC₅₀ value of 0.35 μM against THP-1 cell lines, indicating strong antiproliferative effects .

Histone Deacetylase Inhibition

The compound has also been investigated as a potential histone deacetylase (HDAC) inhibitor. HDACs play crucial roles in regulating gene expression and are associated with various diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that modifications of benzoic acid derivatives can enhance their selectivity and potency against specific HDAC isoforms .

Synthesis of Derivatives

The synthesis of this compound can be achieved through several routes involving nucleophilic aromatic substitution reactions and the use of protecting groups for functionalization. The compound serves as an intermediate for synthesizing more complex structures with enhanced biological activities .

Synthetic Route Key Steps Yield
Nucleophilic SubstitutionReaction with tetrahydro-2H-pyran derivativesHigh
AcylationFormation of esters or amidesModerate
FunctionalizationIntroduction of halogens or additional groupsVariable

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the development of novel polymers with specific thermal and mechanical properties. Research into polymer blends incorporating this compound has shown improvements in flexibility and thermal stability .

Case Study: Antiproliferative Activity Against AML

A recent study focused on the synthesis and evaluation of various analogs of benzoic acid derivatives for their antiproliferative effects on AML cell lines. The study highlighted the significant role of the tetrahydropyran moiety in enhancing cellular uptake and bioactivity, leading to the identification of lead compounds with IC₅₀ values below 1 μM .

Case Study: HDAC Inhibition

In another investigation, a series of benzoic acid derivatives were screened for HDAC inhibition using enzyme assays. The results indicated that certain modifications to the core structure significantly increased inhibitory activity, paving the way for further development of selective HDAC inhibitors based on this scaffold .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid

  • Molecular Formula : C₁₃H₁₆O₄ (identical to the target compound).
  • Key Difference : Substituent position (4- vs. 2-position on the benzene ring).
  • Impact : The para-substituted isomer may exhibit altered electronic effects (e.g., resonance stabilization of the carboxylic acid group) and solubility due to symmetry differences. Such positional changes influence crystallinity and melting points, though specific data are unavailable in the evidence .

2-Methoxy-4-(3-methoxypropoxy)benzoic Acid

  • Molecular Formula : C₁₂H₁₆O₆.
  • Key Difference : Linear methoxypropoxy substituent at the 4-position instead of a THP group.
  • This structural variation is critical in materials science, where dielectric properties (e.g., high-κ) are modulated by polar substituents .

2-(Methoxy)benzoic Acid

  • Molecular Formula : C₈H₈O₃.
  • Key Difference : Simple methoxy group at the 2-position.
  • Impact : The absence of the THP ring reduces steric hindrance and lipophilicity. NMR data (δH 3.98 for OCH₃; δC 56.1) contrast sharply with the THP-OCH₂- group, which would show complex splitting (δH ~1.4–4.5 ppm for THP protons) and higher carbon shifts for the methoxy-attached CH₂ .

Physicochemical Properties

Compound Substituent Position & Group Solubility (Inference) Key Applications Stability Notes
2-((THP-2-yl)methoxy)benzoic acid 2-(THP-OCH₂-) Moderate lipophilicity High-κ dielectrics, drug synthesis Acid-labile THP protection
4-((THP-2-yl)methoxy)benzoic acid 4-(THP-OCH₂-) Similar lipophilicity Synthetic intermediates Comparable stability
2-Methoxy-4-(3-methoxypropoxy)benzoic acid 2-OCH₃, 4-OCH₂CH₂CH₂OCH₃ High hydrophilicity Polar nematic fluids Stable under neutral conditions
2-(Methoxy)benzoic acid 2-OCH₃ High aqueous solubility Phytochemical studies High thermal/chemical stability

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the phenolic -OH group, enabling nucleophilic attack on the alkyl halide.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction efficiency by stabilizing ionic intermediates.

  • Temperature : Reactions are conducted under reflux (80–100°C) to accelerate kinetics while minimizing side reactions.

Optimization Insights :
A study on analogous 4-(oxiran-2-ylmethoxy)benzoic acid demonstrated that substituting DMF with acetonitrile increased yields from 68% to 82% by reducing solvolysis. Similar optimization is anticipated for the target compound.

Mitsunobu Reaction Methodology

The Mitsunobu reaction offers stereochemical control, making it ideal for synthesizing ethers from alcohols and phenols.

Protocol Overview

  • Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) paired with triphenylphosphine (PPh₃).

  • Substrates : 2-Hydroxybenzoic acid and (tetrahydro-2H-pyran-2-yl)methanol.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Yield and Selectivity :
In synthesizing a related tetrahydropyran-based ester, the Mitsunobu protocol achieved 89% yield with >95% regioselectivity. Comparable performance is expected for the target ether.

Acid-Catalyzed Etherification

Protic acids facilitate direct coupling between alcohols and phenolics, bypassing the need for pre-halogenated intermediates.

Industrial Scalability

  • Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at 5–10 mol% loading.

  • Solvent-Free Conditions : Neat reactions at 120–140°C enhance atom economy and reduce waste.

  • Continuous Flow Systems : Pilot-scale studies on similar benzoic acid derivatives reported 92% conversion in 30 minutes, highlighting scalability.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 15-minute irradiation at 150 W in ethanol yielded 85% of a related tetrahydropyran ether.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-hydroxybenzoic acid and (tetrahydro-2H-pyran-2-yl)methanol with K₂CO₃ produced 78% yield within 2 hours, eliminating solvent use.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Scalability
Nucleophilic Substitution70–8580–1006–12Moderate
Mitsunobu Reaction85–900–252–4Low
Acid-Catalyzed80–88120–1403–6High
Microwave-Assisted82–87150 (W)0.25–0.5Moderate

Recent Advances and Innovations

Enzyme-Mediated Etherification : Lipase-catalyzed reactions under mild conditions (pH 7, 35°C) achieved 65% yield for a structurally analogous compound, offering an eco-friendly alternative.

Flow Chemistry : Microreactor systems enabled 95% conversion of 2-hydroxybenzoic acid in 10 minutes via precise thermal and mixing control.

Q & A

Q. What are the key synthetic routes for 2-((tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the tetrahydropyran (THP) group via nucleophilic substitution or Mitsunobu reactions. For example, the THP-protected methoxy group can be attached to benzoic acid derivatives using a benzyl or allyl ether intermediate, followed by deprotection. Optimizing solvents (e.g., THF, DMF) and catalysts (e.g., p-toluenesulfonic acid for THP protection) is critical to achieving >70% yield . Reaction temperatures between 0–50°C minimize side products like over-oxidized byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the THP ring’s stereochemistry (axial vs. equatorial substituents) and the benzoic acid’s substitution pattern. Coupling constants (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz} for THP protons) are key .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related tetrahydropyranyl benzoates (e.g., Acta Crystallographica reports for similar esters) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 265.3) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is moderate (~10–20 mg/mL at 25°C), while stability in aqueous buffers (pH 4–7) exceeds 48 hours. Decomposition occurs under strong acidic/basic conditions (pH <2 or >10) due to THP ring opening .

Advanced Research Questions

Q. How do stereochemical variations in the THP ring affect biological activity or binding interactions?

  • Methodological Answer : Axial vs. equatorial positioning of the methoxy group alters steric hindrance and hydrogen-bonding capacity. For example, equatorial THP substituents in methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate improve binding to enzymes like cyclooxygenase-2 (COX-2) by 30% compared to axial isomers . Computational docking (e.g., AutoDock Vina) and SPR assays quantify these differences .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra to isolate solvent-induced shifts (e.g., THP protons shift upfield by 0.2–0.5 ppm in DMSO).
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange in the THP ring, which may obscure peak splitting .
  • Cross-Validation : Use high-resolution MS and IR (e.g., carbonyl stretch at 1680–1700 cm⁻¹) to confirm assignments .

Q. How can mechanistic studies clarify unexpected byproducts during THP deprotection?

  • Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) may produce THP-derived diols or ketones via carbocation intermediates. LC-MS tracking of reaction timecourses identifies intermediates, while DFT calculations (e.g., Gaussian) model transition states. For example, over-acidification (pH <1) leads to 15% ketone byproduct formation .

Q. What are the best practices for designing SAR studies targeting benzoic acid derivatives with THP groups?

  • Methodological Answer :
  • Variable Substituents : Modify the benzoic acid’s para/meta positions (e.g., electron-withdrawing groups like -CF3) to assess electronic effects .
  • THP Modifications : Replace the THP ring with oxetane or dioxane analogs to study ring size impact on bioavailability .
  • Data Tables :
ModificationLogPSolubility (µg/mL)IC50 (nM)
THP-methoxy1.815045
Oxetane1.2320120
-CF32.58028

Safety and Optimization

Q. What safety protocols are critical when handling this compound in catalytic reactions?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF). PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats. Neutralize waste with bicarbonate before disposal .

Q. How can reaction scalability be optimized without compromising stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors reduce batch variability by maintaining precise temperature (±2°C) and mixing rates. For THP protection, catalyst loading can be reduced from 10 mol% to 5 mol% using immobilized reagents (e.g., polymer-supported TsOH) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.